N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The oxadiazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Another aromatic amide with similar structural features.
N-(2,3-Dimethylphenyl)-β-alanine: A compound with a similar aromatic ring but different functional groups.
Uniqueness
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is unique due to the presence of the oxadiazole ring and the nitrobenzamide moiety, which confer specific chemical and biological properties
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the oxadiazole ring, which contributes to its biological activity. The molecular formula is C23H24N3O3 with a molecular weight of approximately 396.45 g/mol. The presence of both nitro and amide functional groups enhances its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, in vitro assays on various cancer cell lines have shown promising results:
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
This compound | A549 (Lung) | 6.75 ± 0.19 | 2D Assay |
This compound | HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
This compound | NCI-H358 (Lung) | 4.01 ± 0.95 | 3D Assay |
These results indicate that the compound has a moderate to high inhibitory effect on tumor cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific cellular pathways involved in cell growth and apoptosis. The nitro group may play a crucial role in redox cycling and the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells.
Study on Lung Cancer Cell Lines
In a comparative study involving lung cancer cell lines A549, HCC827, and NCI-H358, the compound was tested alongside standard chemotherapeutics like doxorubicin and vandetanib. The findings demonstrated that while the compound showed promising antitumor activity, it also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity towards cancer cells .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-11(2)13(9-10)16-19-20-17(25-16)18-15(22)12-5-3-4-6-14(12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOICGEBMLJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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